molecular formula C9H8BrFO2 B11762095 Methyl 2-bromo-3-fluoro-4-methylbenzoate

Methyl 2-bromo-3-fluoro-4-methylbenzoate

Cat. No.: B11762095
M. Wt: 247.06 g/mol
InChI Key: BAKUMFFPCFDFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-3-fluoro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-fluoro-3-methyl-4-methoxybenzoate or 2-fluoro-3-methyl-4-thiobenzoate can be formed.

    Reduction: The primary product is 2-bromo-3-fluoro-4-methylbenzyl alcohol.

    Oxidation: The major product is 2-bromo-3-fluoro-4-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-fluoro-4-methylbenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms can participate in various substitution and addition reactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluoro-3-methylbenzoate
  • Methyl 3-bromo-4-fluorobenzoate
  • Methyl 2-bromo-4-fluorobenzoate

Uniqueness

Methyl 2-bromo-3-fluoro-4-methylbenzoate is unique due to the specific arrangement of substituents on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms provides opportunities for selective functionalization and modification, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-4-methylbenzoate

InChI

InChI=1S/C9H8BrFO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,1-2H3

InChI Key

BAKUMFFPCFDFON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.